![molecular formula C25H30FN3O3S B2585662 1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-99-8](/img/structure/B2585662.png)
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
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Description
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Research has demonstrated efficient methodologies for synthesizing complex heterocyclic compounds that are structurally related to "1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one". For instance, synthetic studies have led to the preparation of tetrahydrothiazoloquinolines, showcasing the versatility of such compounds in chemical synthesis (Rádl, 1997).
Antimicrobial Activities
The molecule and its derivatives have been explored for their potent antibacterial activities. Studies have focused on the design of naphthyridones and quinolones with novel N-1 substituents, resulting in compounds with significantly potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Therapeutic Potential
Investigations into the therapeutic potential of related quinolone compounds have led to the discovery of new drug candidates with multifunctional properties. These compounds exhibit high affinity for serotonin and dopamine receptors, indicating their potential in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Anticonvulsant Activity
Research on triazoloquinoline derivatives has revealed their promising anticonvulsant activities, highlighting the therapeutic potential of compounds within this chemical class in managing seizures and other neurological conditions (Xie et al., 2005).
Anticancer Activity
Studies have also explored the anticancer activities of triazoloquinoline and quinoxaline derivatives, designing compounds to target specific cancer cell lines. These efforts underscore the potential of such molecules in developing new anticancer treatments (Reddy et al., 2015).
properties
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-5-9-29-17-24(33(31,32)19-8-6-7-18(2)14-19)25(30)20-15-21(26)23(16-22(20)29)28-12-10-27(3)11-13-28/h6-8,14-17H,4-5,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYAHGVLFXABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one |
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